5-Ethyl-2-methoxybenzaldehyde
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Overview
Description
5-Ethyl-2-methoxybenzaldehyde is a compound that is structurally related to various benzaldehyde derivatives, which are often used as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss 5-Ethyl-2-methoxybenzaldehyde, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with a focus on maintaining functional groups that are crucial for the final product. For instance, the synthesis of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester from 2,4-dihydroxybenzaldehyde involves chromenylation and demethoxycarbonylation-alkylation steps . Similarly, the preparation of 5-cyclohexylmethylbarbituric acid derivatives from p-methoxybenzaldehyde indicates the potential for 5-Ethyl-2-methoxybenzaldehyde to undergo reactions with nucleophiles such as barbituric acid under acid-catalyzed conditions .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. For example, the study of 5-bromo-2-methoxybenzaldehyde using DFT calculations provides insights into the most stable conformers, optimized geometrical parameters, and electronic properties like HOMO and LUMO energies . These methods could similarly be applied to 5-Ethyl-2-methoxybenzaldehyde to gain a detailed understanding of its molecular structure.
Chemical Reactions Analysis
Benzaldehyde derivatives can participate in various chemical reactions. The regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal to produce 4-alkyl-3,5-dimethoxybenzaldehydes demonstrates the potential for selective functionalization of the benzaldehyde core . This suggests that 5-Ethyl-2-methoxybenzaldehyde could also be modified at specific positions to yield new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be influenced by substituents on the aromatic ring. The thermodynamic functions and the behavior of the compound in different solvent mediums can be studied using spectroscopic data and statistical methods, as seen in the case of 5-bromo-2-methoxybenzaldehyde . These properties are essential for understanding the stability and reactivity of 5-Ethyl-2-methoxybenzaldehyde in various environments.
Scientific Research Applications
Synthesis of Vanillin and Its Derivatives
Vanillin, chemically different but related to 5-Ethyl-2-methoxybenzaldehyde, is extensively researched for its synthesis methods due to its significant role in the pharmaceutical, perfumery, and food flavoring industries. A review details various synthesis approaches and proposes a more efficient and practical method, showcasing the importance of related aromatic aldehydes in industrial applications (Tan Ju & Liao Xin, 2003).
Antioxidant Properties and Chemical Transformations
Isoxazolone derivatives, synthesized from aromatic aldehydes like 5-Ethyl-2-methoxybenzaldehyde, exhibit significant biological and medicinal properties. Their synthesis through multi-component reactions highlights the compound's versatility in producing heterocycles with considerable yields. This research emphasizes the potential of 5-Ethyl-2-methoxybenzaldehyde in creating compounds with antioxidant properties (Rima Laroum et al., 2019).
Catalytic Oxidation to Aromatic Aldehydes
The catalytic oxidation of lignins to produce aromatic aldehydes like vanillin and syringaldehyde is closely examined. This process's efficiency depends on various factors, including the nature of the lignin and the oxidant, highlighting the role of related aromatic aldehydes in efficiently transforming lignin into valuable chemical intermediates (V. Tarabanko & N. Tarabanko, 2017).
Renewable Sources for Chemical Industry
Research into converting plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF) suggests the potential of using 5-Ethyl-2-methoxybenzaldehyde and its derivatives in producing renewable chemicals for various applications, including fuels, solvents, and pharmaceuticals. This review highlights the compound's importance in seeking sustainable alternatives to non-renewable hydrocarbons (V. M. Chernyshev et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is classified as a flammable liquid, can cause skin and eye irritation, and may be harmful if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
properties
IUPAC Name |
5-ethyl-2-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-5-10(12-2)9(6-8)7-11/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVAAACXONVFMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439176 |
Source
|
Record name | 5-ETHYL-2-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-methoxybenzaldehyde | |
CAS RN |
85944-02-1 |
Source
|
Record name | 5-ETHYL-2-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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